(R*,R*)-(1)-4,4'-Oxydibutan-2-ol
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Overview
Description
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol typically involves the reduction of 4,4’-oxydibutan-2-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4,4’-oxydibutan-2-one under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,4’-Oxydibutan-2-one.
Reduction: Butane derivatives.
Substitution: Alkyl halides.
Scientific Research Applications
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating reactions and interactions. The ether linkage provides flexibility to the molecule, allowing it to adopt different conformations and interact with diverse targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.
4,4’-Oxydibutan-2-one: The oxidized form of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol.
Diethylene glycol: Contains ether linkages but has different hydroxyl group positioning.
Uniqueness
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its chiral nature and the presence of both hydroxyl groups and an ether linkage. This combination of features makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
94109-67-8 |
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Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2R)-4-[(3R)-3-hydroxybutoxy]butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
AFSYRVDDZGJTIL-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@H](CCOCC[C@@H](C)O)O |
Canonical SMILES |
CC(CCOCCC(C)O)O |
Origin of Product |
United States |
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